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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoic acid

Cat. No.: B108654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical
research domains. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized
for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR
experiments provides essential information for unambiguous structure determination.

1H NMR Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
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Note: Specific peak assignments and integration values for the aromatic protons of 2-Chloro-3-
nitrobenzoic acid were not available in the provided search results. A typical spectrum would
show signals in the aromatic region (approx. 7-9 ppm).

13C NMR Data

The 13C NMR spectrum reveals the chemical environment of the carbon atoms.

Chemical Shift (ppm) Assighment

164.9 C=0 (Carboxylic Acid)
149.2 C-NO2

136.2 C-Cl

1335 Aromatic CH

129.1 Aromatic C-COOH
126.9 Aromatic CH

125.8 Aromatic CH

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like 2-Chloro-3-
nitrobenzoic acid is as follows:

o Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-3-nitrobenzoic acid in
approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3).[1]

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference point (O ppm) for the chemical shifts.[2]

« Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

o Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the *H and 13C
NMR spectra using appropriate pulse sequences and acquisition parameters. For 13C NMR,
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techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to
differentiate between CH, CHz, and CHs groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[4]

IR Absorption Data

Wavenumber (cm~—?) Intensity Assignment

~3000 (broad) Strong O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1530 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~1300 Medium C-O stretch (Carboxylic Acid)
~750 Strong C-Cl stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: IR Spectroscopy (Thin Solid Film
Method)

The thin solid film method is a common technique for obtaining the IR spectrum of a solid
compound.[5]

o Sample Preparation: Dissolve a small amount (approx. 50 mg) of 2-Chloro-3-nitrobenzoic
acid in a few drops of a volatile solvent like methylene chloride or acetone.[5]

» Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

e Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of
the compound on the plate.[5]
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» Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.[5] If the signal is too weak, another drop of the solution can be added
and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a
more dilute solution used.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[6] It provides information about the molecular weight and fragmentation pattern of a

compound.

Mass Spectrometry Data
m/z Relative Intensity Assignment
201 [M]*+ Molecular lon
184 [M-OH]*
156 [M-COOH]*
111 [CeHaCI]*
75 [CeHs]*

Note: The relative intensities of the fragments can vary depending on the ionization method
used.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound is as

follows:

e Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilute a small aliquot of
this solution with the same or a compatible solvent.[7]

« lonization: Introduce the sample solution into the mass spectrometer. Common ionization
techniques for organic molecules include Electron Impact (El) and Electrospray lonization
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(ESI).[6][8] El is a common method where a high-energy electron beam knocks an electron
off the molecule to form a radical cation.[8]

* Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer.[9]

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization
of 2-Chloro-3-nitrobenzoic acid. The logical flow of analysis is depicted in the diagram below.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-3-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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